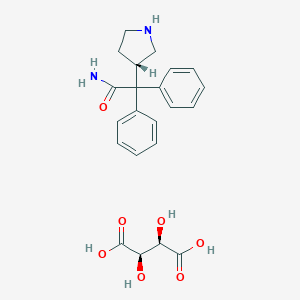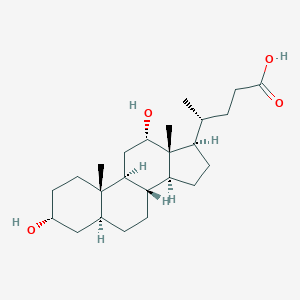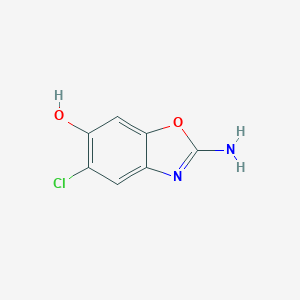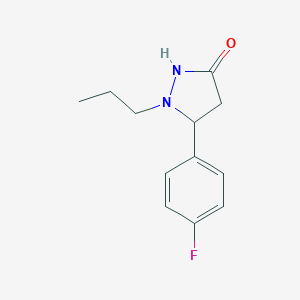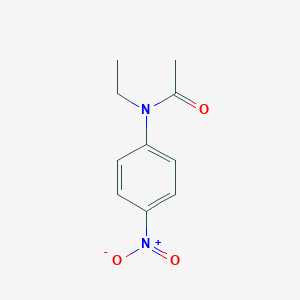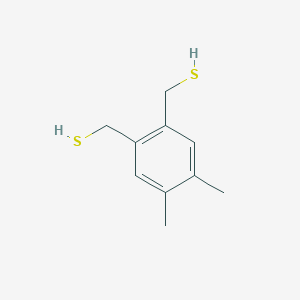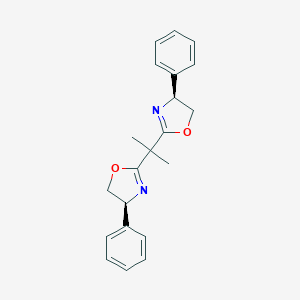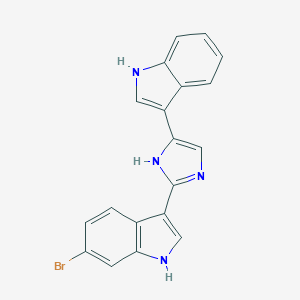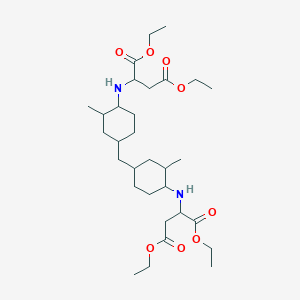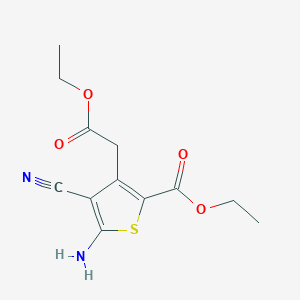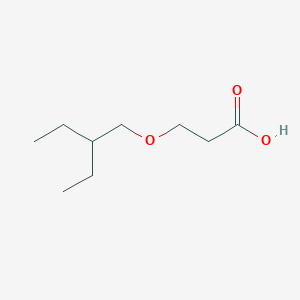
3-(2-Ethylbutoxy)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethylbutoxy)propionic acid, also known as EBPA, is a chemical compound that belongs to the class of carboxylic acids. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. EBPA has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(2-Ethylbutoxy)propionic acid is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammation process. By inhibiting COX-2, 3-(2-Ethylbutoxy)propionic acid may reduce the production of prostaglandins, which are responsible for inflammation.
Effets Biochimiques Et Physiologiques
3-(2-Ethylbutoxy)propionic acid has been shown to have anti-inflammatory and anti-tumor properties in vitro and in vivo. In animal studies, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells. However, the safety and efficacy of 3-(2-Ethylbutoxy)propionic acid in humans have not been fully established.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Ethylbutoxy)propionic acid has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, 3-(2-Ethylbutoxy)propionic acid has some limitations, such as its low solubility in water and its potential toxicity. Therefore, caution should be taken when handling and using 3-(2-Ethylbutoxy)propionic acid in laboratory experiments.
Orientations Futures
There are several future directions for research on 3-(2-Ethylbutoxy)propionic acid. One area of interest is the development of new synthesis methods that can improve the yield and purity of the product. Another area of research is the investigation of the mechanism of action of 3-(2-Ethylbutoxy)propionic acid and its potential applications in the treatment of inflammatory diseases and cancer. Additionally, the safety and toxicity of 3-(2-Ethylbutoxy)propionic acid in humans need to be further studied to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-(2-Ethylbutoxy)propionic acid involves the reaction of 2-ethylhexanol with propylene oxide in the presence of a catalyst. The reaction proceeds through a ring-opening mechanism, resulting in the formation of 3-(2-Ethylbutoxy)propionic acid. The reaction conditions, such as temperature, pressure, and catalyst type, can affect the yield and purity of the product.
Applications De Recherche Scientifique
3-(2-Ethylbutoxy)propionic acid has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been used as an intermediate in the synthesis of anti-inflammatory and anti-cancer drugs. In agriculture, it has been used as a herbicide and growth regulator. 3-(2-Ethylbutoxy)propionic acid has also been investigated for its potential applications in the field of polymer chemistry.
Propriétés
Numéro CAS |
10213-74-8 |
|---|---|
Nom du produit |
3-(2-Ethylbutoxy)propionic acid |
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
3-(2-ethylbutoxy)propanoic acid |
InChI |
InChI=1S/C9H18O3/c1-3-8(4-2)7-12-6-5-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) |
Clé InChI |
ZLPVZWUOBAHGNY-UHFFFAOYSA-N |
SMILES |
CCC(CC)COCCC(=O)O |
SMILES canonique |
CCC(CC)COCCC(=O)O |
Point d'ébullition |
343.0 °C |
melting_point |
32.5 °C |
Autres numéros CAS |
10213-74-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



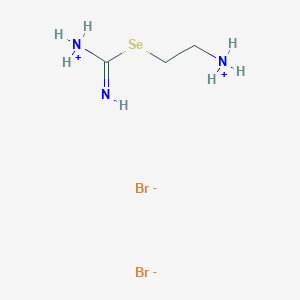
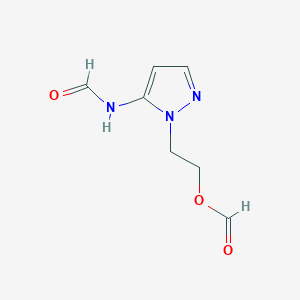
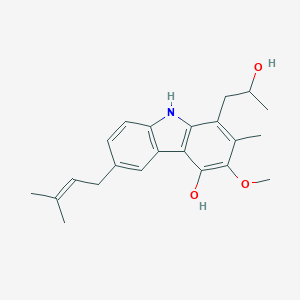
![Imidazo[1,2-b]pyridazine](/img/structure/B159089.png)
